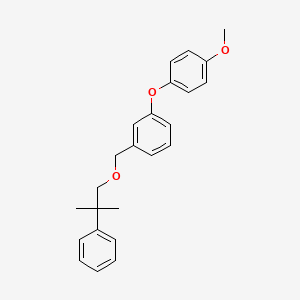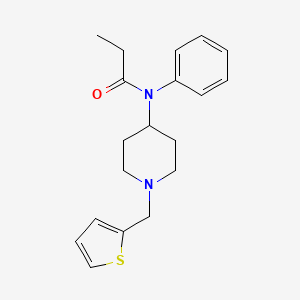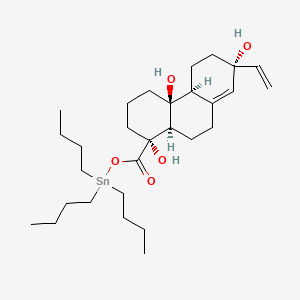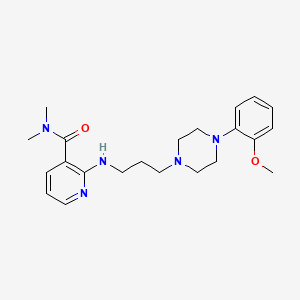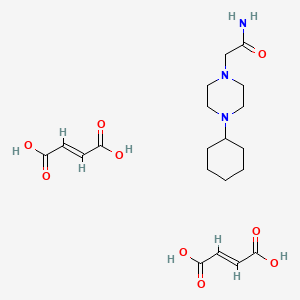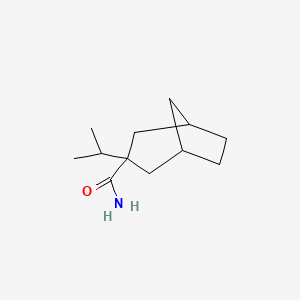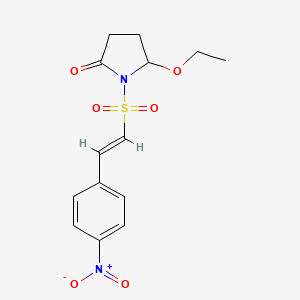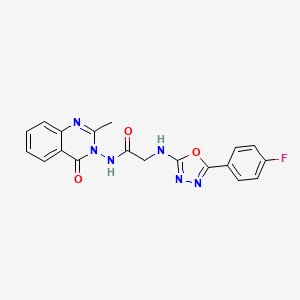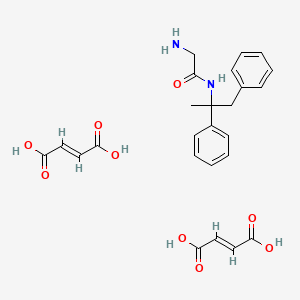
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxymethyl group, a methoxycarbonyl group, and a methylpyridine carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.
Pyridine Ring Formation: The chlorophenyl intermediate is then reacted with a pyridine derivative under specific conditions to form the pyridine ring.
Introduction of Functional Groups: The hydroxymethyl, methoxycarbonyl, and methyl groups are introduced through various organic reactions, such as esterification, alkylation, and reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactors and other advanced technologies can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyphenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid.
Reduction: Formation of 4-(phenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-bromophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
- 4-(2-fluorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
- 4-(2-methylphenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
Uniqueness
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113994-42-6 |
|---|---|
Molekularformel |
C16H14ClNO5 |
Molekulargewicht |
335.74 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO5/c1-8-12(16(22)23-2)13(9-5-3-4-6-10(9)17)14(15(20)21)11(7-19)18-8/h3-6,19H,7H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
LVNJJYWFSCGLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




